molecular formula C22H21N5O4S2 B2523433 N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1359132-98-1

N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2523433
CAS No.: 1359132-98-1
M. Wt: 483.56
InChI Key: DPADDICEKNAUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O4S2 and its molecular weight is 483.56. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives similar to the specified compound exhibit significant antitumor activity. Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety to evaluate their antitumor activity. Among these, a compound similar in structure showed greater effectiveness than the reference drug doxorubicin, indicating its potential as a potent antitumor agent (Alqasoumi et al., 2009).

Anticancer and Anti-HCV Activities

Küçükgüzel et al. (2013) synthesized a series of novel celecoxib derivatives, aiming to investigate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The studies revealed that some derivatives exhibited significant anticancer activities and displayed modest inhibition of HCV NS5B RdRp activity, suggesting the potential for development into therapeutic agents (Küçükgüzel et al., 2013).

Insecticidal Assessment

Fadda et al. (2017) utilized a similar compound as a precursor for synthesizing various heterocycles, including thiophene derivatives, to assess their insecticidal potency against the cotton leafworm, Spodoptera littoralis. This research highlights the compound's utility in developing new insecticidal agents (Fadda et al., 2017).

Antimicrobial Agents

Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and tested them for anti-inflammatory activity. The synthesized compounds showed significant anti-inflammatory activity, indicating their potential as antimicrobial agents (Sunder et al., 2013).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S2/c1-3-27-20-19(13(2)25-27)24-22(26(21(20)29)10-15-5-4-8-32-15)33-11-18(28)23-14-6-7-16-17(9-14)31-12-30-16/h4-9H,3,10-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPADDICEKNAUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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